molecular formula C9H11NO3 B183264 Methyl 2-amino-5-methoxybenzoate CAS No. 2475-80-1

Methyl 2-amino-5-methoxybenzoate

Cat. No. B183264
CAS RN: 2475-80-1
M. Wt: 181.19 g/mol
InChI Key: MOVBJUGHBJJKOW-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-methoxybenzoate” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It has a molecular weight of 181.19 .


Molecular Structure Analysis

The molecular formula of “Methyl 2-amino-5-methoxybenzoate” is C9H11NO3 . The InChI code is 1S/C9H11NO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,10H2,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 2-amino-5-methoxybenzoate” is a powder with a melting point of 32-33°C . It has a density of 1.2±0.1 g/cm3, a boiling point of 298.8±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

  • Synthesis and Pharmaceutical Application : Methyl 2-amino-5-methoxybenzoate is used as an intermediate in the synthesis of various pharmaceuticals. For instance, it's involved in the synthesis of amisulpride, an antipsychotic medication (Wang Yu, 2008). Similarly, it plays a role in the synthesis of metoclopramide, a medication used for nausea and gastrointestinal disorders (M. Murakami et al., 1971).

  • Chemical Analysis : It is also used in chemical analysis, such as in the quantitative analysis of sulpiride and its impurities in pharmaceuticals (D. Agbaba et al., 1999).

  • Photostabilization : In the field of photostabilization, derivatives like methyl 2-methoxybenzoate are studied for their ability to generate and quench singlet molecular oxygen, a factor important in material stability (A. Soltermann et al., 1995).

  • Cancer Therapy : Derivatives of Methyl 2-amino-5-methoxybenzoate are being researched for their potential in cancer therapy. For example, certain compounds targeting tubulin at the colchicine binding site and leading to apoptotic cell death were studied (R. Romagnoli et al., 2008).

  • Antibacterial and Antifungal Properties : Schiff base derivatives containing methyl 2-methoxybenzoate exhibit antibacterial and antifungal activities, making them potential candidates for drug development in these areas (H. M. Vinusha et al., 2015).

  • Metabolism Study : Its role in metabolism has been investigated, for example in the metabolism of metoclopramide and its detection in human urine (V. Maurich et al., 1994).

Safety And Hazards

The safety information for “Methyl 2-amino-5-methoxybenzoate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

“Methyl 2-amino-5-methoxybenzoate” continues to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . Its future directions will likely continue to be influenced by advancements in these fields.

properties

IUPAC Name

methyl 2-amino-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVBJUGHBJJKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516554
Record name Methyl 2-amino-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-methoxybenzoate

CAS RN

2475-80-1
Record name Methyl 2-amino-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-5-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hydrogen chloride gas was bubbled through a solution of 2-amino-5-methoxybenzoic acid (5.0 g, 30 mmol) in MeOH (200 mL) for 30 minutes. The solution was heated at 60° C. overnight. The reaction was cooled and the solvent removed in vacuo. The residue was dissolved in water, basified with 5M NaOH and extracted twice with ether. The ether extracts were washed with 5M NaOH and water, dried (MgSO4), filtered and concentrated in vacuo to give i-e (4.25 g, 78%): MS m/z=182 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
FF Wulan, TD Wahyuningsih, J Jumina… - Key Engineering …, 2021 - Trans Tech Publ
… toward 1 using methyl-2-amino-5methoxybenzoate and methyl-2-… Methyl-2-amino-5-methoxybenzoate was the methyl … group with methyl-2-amino-5-methoxybenzoate became the …
Number of citations: 2 www.scientific.net
SN Sinare - SynOpen, 2020 - thieme-connect.com
… Coupling of acid 14 with commercially available methyl 2-amino-5-methoxybenzoate (15), in the presence of POCl 3 in 2-MeTHF, afforded the corresponding amide ester,[11] which, …
Number of citations: 3 www.thieme-connect.com
K Kobayashi, H Hashimoto, Y Kanbe, H Konishi - Tetrahedron, 2011 - Elsevier
… Methyl 2-amino-5-methoxybenzoate 3 and ethyl 2-amino-5-chlorobenzoate 4 were prepared by the reported procedure. All chemicals used in this study were commercially available. …
Number of citations: 6 www.sciencedirect.com
S Kang, S Park, K Kim, C Song… - The Journal of Organic …, 2018 - ACS Publications
… Compound 7h was synthesized according to general procedure A using methyl 2-amino-5-methoxybenzoate (54.4 mg, 0.300 mmol) and methyl vinyl ketone (25.0 μL, 0.360 mmol) in 98…
Number of citations: 34 pubs.acs.org
SN Craig, M Baxter, D Chapagai, JM Stafford… - European Journal of …, 2022 - Elsevier
Polo-like kinase 1 (PLK1) is a serine/threonine-protein kinase involved in cell cycle regulation and mitotic progression. Studies have shown that PLK1 is upregulated in many tumors …
Number of citations: 5 www.sciencedirect.com
NS Radulović, AB Miltojević, NM Stojanović… - Food and Chemical …, 2017 - Elsevier
… Methyl 5-methoxyanthranilate (methyl 2-amino-5-methoxybenzoate): C 9 H 11 NO 3 ; yellowish liquid; yield 13.8%; UV (CH 3 CN) λ max (log ɛ) 377 (4.59), 257 (4.69), 220 (5.23) nm; …
Number of citations: 10 www.sciencedirect.com
C Granchi, M Lapillo, S Glasmacher… - Journal of medicinal …, 2019 - ACS Publications
… Compounds 39a,b and commercially available methyl-2-amino-5-methoxybenzoate 40 were reacted in a Sandmeyer reaction with the appropriate source of nucleophile (copper(I) …
Number of citations: 42 pubs.acs.org
A Lorente, D Pla, LM Canedo, F Albericio… - The Journal of Organic …, 2010 - ACS Publications
… of a double bond to give the alcohol required for lactonization; and finally, introduction of a functionalized five-carbon chain onto the nitrogen of methyl 2-amino-5-methoxybenzoate (…
Number of citations: 42 pubs.acs.org
A Kling, G Backfisch, J Delzer, H Geneste… - Bioorganic & medicinal …, 2003 - Elsevier
The design and synthesis of novel integrin α V β 3 antagonists based on a 1,5- or 2,5-substituted tetrahydrobenzaezpinone core is described. In vitro activity of respective compounds …
Number of citations: 66 www.sciencedirect.com
A Lorente Crivillé, D Pla Queral, LM Cañedo… - Journal of Organic …, 2010 - diposit.ub.edu
… of a double bond to give the alcohol required for lactonization; and finally, introduction of a functionalized five-carbon chain onto the nitrogen of methyl 2-amino-5-methoxybenzoate (…
Number of citations: 0 diposit.ub.edu

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